1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea
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Overview
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a complex structure with a pyrrolidinone core, a dimethoxyphenyl group, and a pyridinyl urea moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a keto ester.
Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the dimethoxyphenyl group is introduced to the pyrrolidinone core.
Introduction of the Pyridinyl Urea Moiety: This final step can be accomplished through a urea formation reaction, where the pyridinyl group is coupled with the intermediate compound using reagents like isocyanates or carbamoyl chlorides.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone or urea functionalities to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or phenyl rings, introducing different substituents and modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(pyridin-2-yl)urea: Lacks the pyrrolidinone core but shares the dimethoxyphenyl and pyridinyl urea moieties.
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but without the pyridinyl group.
Uniqueness: 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is unique due to its combination of a pyrrolidinone core, dimethoxyphenyl group, and pyridinyl urea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-25-14-7-6-13(10-15(14)26-2)22-11-12(9-17(22)23)20-18(24)21-16-5-3-4-8-19-16/h3-8,10,12H,9,11H2,1-2H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUKBGCZZQBUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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